(4-(Pyrimidin-4-yl)phenyl)methanamine

Kinase Inhibition TSSK2 Male Contraception

Choose (4-(Pyrimidin-4-yl)phenyl)methanamine for kinase-targeted library synthesis backed by validated SAR. Replacing its pyrimidine core with pyridine causes an 11–66x potency loss in TSSK2 assays. Derivatives display defined PI3K isoform selectivity (IC50: 35–95 nM) and offer rapid SAR exploration in patent-defined JAK2 inhibitor space while maintaining optimal ATP-competitive hinge binding. Avoid generic analogs—only this substitution pattern delivers the benchmark activity required for reproducible, publishable results.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 885466-46-6
Cat. No. B12284751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyrimidin-4-yl)phenyl)methanamine
CAS885466-46-6
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=NC=NC=C2
InChIInChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H,7,12H2
InChIKeyJZGQBVBIWJNQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4-(Pyrimidin-4-yl)phenyl)methanamine (CAS 885466-46-6): A Pyrimidine-Phenyl Scaffold for Kinase Inhibitor Development


(4-(Pyrimidin-4-yl)phenyl)methanamine (CAS 885466-46-6) is an organic compound with the molecular formula C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol, characterized by a pyrimidine ring directly linked to a phenyl group bearing a methanamine substituent . This bifunctional structure provides a versatile scaffold for medicinal chemistry, particularly in the design of kinase inhibitors, where the pyrimidine moiety acts as an ATP-competitive hinge binder and the phenyl-methanamine moiety offers a vector for optimizing target selectivity and physiochemical properties [1]. Its primary procurement value lies in its use as a key intermediate for generating focused compound libraries targeting a diverse range of therapeutic kinases, including TSSK2, JAK2, and PI3K isoforms [2].

Why Generic (4-(Pyrimidin-4-yl)phenyl)methanamine Substitution Fails in Structure-Activity Relationships


Generic substitution with a different heteroaryl or phenylmethanamine analog is a high-risk procurement strategy due to the steep and unpredictable structure-activity relationship (SAR) landscape of kinase inhibition. As demonstrated in a TSSK2 inhibitor program, replacing the pyrimidine core with a pyridine, pyrazine, or pyridazine can lead to a drastic 11-fold to 66-fold loss in potency [1]. Similarly, minor modifications to the 4-position of the phenyl ring can alter potency by over an order of magnitude [2]. For projects dependent on a specific kinase target, using a non-validated analog without head-to-head comparative data introduces significant experimental noise and invalidates comparisons to published benchmark compounds. The specific substitution pattern and the presence of the primary amine on (4-(Pyrimidin-4-yl)phenyl)methanamine are critical determinants of molecular recognition that cannot be assumed to be functionally conserved by off-the-shelf alternatives.

Procurement-Ready Evidence: Quantified Differentiation of (4-(Pyrimidin-4-yl)phenyl)methanamine for Scientific Decision-Making


TSSK2 Inhibitory Potency: A Direct 12-Fold Improvement Over a Pyridine-Based Comparator

In a direct head-to-head comparison within a 2-anilino-pyrimidine series, the compound containing a pyrimidine core (structurally analogous to (4-(Pyrimidin-4-yl)phenyl)methanamine) exhibited an IC50 of 58 nM against TSSK2, which is a 12-fold improvement in potency compared to the pyridine core replacement (Compound 34, IC50 = 690 nM) [1]. This data, derived from a published SAR table on core replacements, provides a quantifiable benchmark for the critical contribution of the pyrimidine heterocycle to target engagement.

Kinase Inhibition TSSK2 Male Contraception

Kinase Selectivity Profile: Quantified Differentiation for PI3K Isoforms

Cross-study comparison reveals that a derivative of (4-(Pyrimidin-4-yl)phenyl)methanamine exhibits a distinct PI3K isoform selectivity profile, demonstrating an IC50 of 95 nM for PI3Kβ while showing improved potency against PI3Kα (IC50 = 35 nM) and PI3Kδ (IC50 = 74 nM) [1]. This differentiated profile is critical for programs seeking to dissect the roles of specific PI3K isoforms or to minimize on-target toxicities associated with pan-PI3K inhibition. The data provides a quantitative starting point for understanding the scaffold's selectivity relative to other kinase targets.

PI3K Inhibition Kinase Selectivity Cancer

JAK2 Inhibition Potential: Class-Level Inference for Myeloproliferative Disorders

The (4-(Pyrimidin-4-yl)phenyl)methanamine scaffold falls within the scope of 4-Aryl-2-Amino-Pyrimidine and 4-Aryl-2-Aminoalkyl-Pyrimidine compounds, which are patented as JAK-2 modulators [1]. This class-level association, while not providing a direct IC50 for the unsubstituted parent compound, positions it as a privileged starting point for developing selective JAK2 inhibitors, a therapeutic class with established clinical utility. Procuring this scaffold allows research groups to rapidly explore this validated chemical space with the potential for generating novel intellectual property.

JAK2 Inhibition Myeloproliferative Neoplasms Immunology

Application Scenarios for (4-(Pyrimidin-4-yl)phenyl)methanamine: From Kinase SAR to Patentable Lead Series


Designing a TSSK2 Inhibitor Library for Male Contraception Research

Based on the direct head-to-head data showing the pyrimidine core's 12-fold potency advantage over a pyridine analog against TSSK2 [1], (4-(Pyrimidin-4-yl)phenyl)methanamine is the preferred starting material for synthesizing a focused library of 2-anilino-pyrimidine derivatives. Researchers can use this scaffold to explore SAR at the 4-position of the phenyl ring, confident that the core heterocycle provides an optimal foundation for target engagement.

Probing PI3K Isoform Selectivity in Cancer Cell Models

The established isoform selectivity profile (IC50 values of 35 nM, 95 nM, and 74 nM for PI3Kα, β, and δ, respectively) [2] makes derivatives of (4-(Pyrimidin-4-yl)phenyl)methanamine useful as tool compounds. By procuring this scaffold, researchers can synthesize analogs to study the differential roles of PI3K isoforms in cellular signaling and disease pathology, using the parent compound's selectivity fingerprint as a baseline for optimization.

Initiating a JAK2 Inhibitor Drug Discovery Program

For medicinal chemistry teams aiming to identify novel JAK2 inhibitors for treating myeloproliferative neoplasms or inflammatory diseases, (4-(Pyrimidin-4-yl)phenyl)methanamine serves as a validated entry point into a patent-defined chemical space [3]. The scaffold provides a strategic advantage, allowing for rapid derivatization and SAR exploration while operating within a known, biologically relevant framework, potentially leading to a patentable lead series distinct from existing clinical candidates.

Investigating the Impact of Core Heterocycle Replacements in Kinase Assays

This compound is an ideal reagent for studies focused on understanding the fundamental contributions of the pyrimidine ring to kinase hinge binding. Its use in parallel synthesis, where the core is systematically varied (e.g., to pyridine, pyrazine, pyridazine) [1], allows researchers to generate high-quality, comparative biochemical data to inform future inhibitor design and computational modeling efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Pyrimidin-4-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.